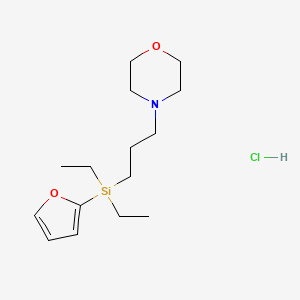
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is a complex organosilicon compound It is characterized by the presence of a furan ring, a morpholine ring, and a silane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride typically involves the reaction of furan-2-yl compounds with morpholine derivatives in the presence of silane reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The silane group can be reduced to form silanol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Silanol derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
相似化合物的比较
Similar Compounds
- Bis(furan-2-yl)methyl-(morpholin-4-ylmethyl)silane;hydrochloride
- Bis(furan-2-yl)-dimethylsilane
Uniqueness
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and bioactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
89052-22-2 |
|---|---|
分子式 |
C15H28ClNO2Si |
分子量 |
317.92 g/mol |
IUPAC 名称 |
diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride |
InChI |
InChI=1S/C15H27NO2Si.ClH/c1-3-19(4-2,15-7-5-11-18-15)14-6-8-16-9-12-17-13-10-16;/h5,7,11H,3-4,6,8-10,12-14H2,1-2H3;1H |
InChI 键 |
RTICNHYIZMMQAY-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CCCN1CCOCC1)C2=CC=CO2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















